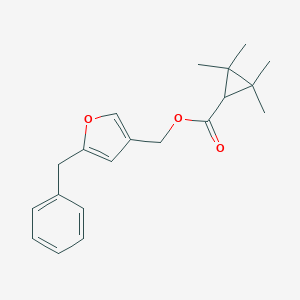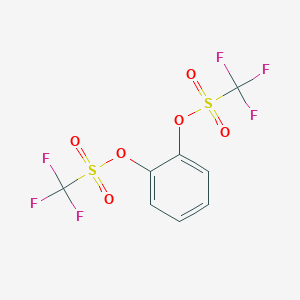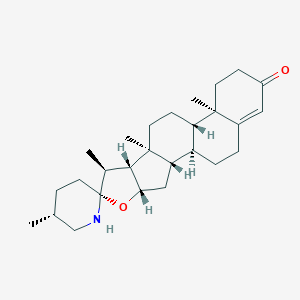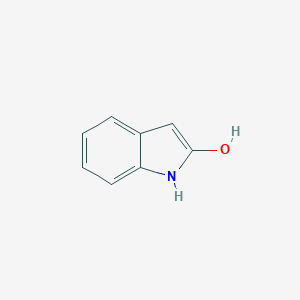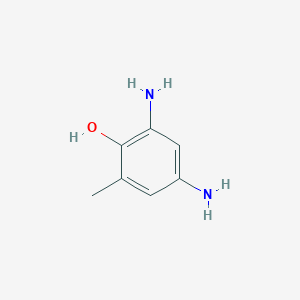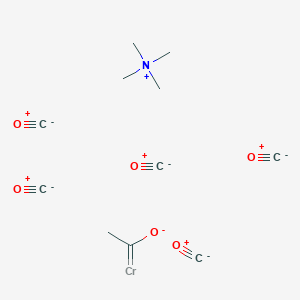
Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium is a coordination compound with the molecular formula ([ (CH_3)_4N] [CH_3C (O-)=Cr (CO)_5]). This compound features a chromium center coordinated to five carbonyl groups and a 1-hydroxyethylidene ligand, with a tetramethylammonium cation balancing the charge. It is primarily used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium typically involves the reaction of chromium hexacarbonyl with an appropriate ligand under controlled conditions. One common method includes the following steps:
Chromium Hexacarbonyl Reaction: Chromium hexacarbonyl ((Cr(CO)_6)) is reacted with 1-hydroxyethylidene in the presence of a base such as sodium methoxide.
Formation of Intermediate: The reaction forms an intermediate complex which is then treated with tetramethylammonium chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more carbonyl ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Phosphines, amines, moderate heating.
Major Products Formed:
Oxidation: Chromium oxides and modified carbonyl complexes.
Reduction: Reduced chromium complexes with altered ligand environments.
Substitution: New coordination complexes with substituted ligands.
Scientific Research Applications
Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in carbonylation reactions and polymerization processes.
Biology: Investigated for its potential in enzyme mimetic studies due to its ability to mimic certain metalloenzymes.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with specific reactivity.
Industry: Utilized in the production of fine chemicals and materials, including specialty polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with various substrates, facilitating reactions by stabilizing transition states and intermediates. The chromium center acts as a Lewis acid, enhancing the reactivity of coordinated ligands. The molecular targets and pathways involved often include organic substrates undergoing transformation via catalytic cycles facilitated by the chromium complex.
Comparison with Similar Compounds
Chromium Hexacarbonyl ((Cr(CO)_6)): A precursor to many chromium carbonyl complexes, but lacks the specific reactivity imparted by the 1-hydroxyethylidene ligand.
Tetramethylammonium Pentacarbonylchromium ((CH_3)_4N[Cr(CO)_5]): Similar in structure but without the 1-hydroxyethylidene ligand, leading to different reactivity and applications.
Uniqueness: Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium is unique due to the presence of the 1-hydroxyethylidene ligand, which imparts specific reactivity and stability to the complex, making it particularly useful in catalytic applications and research studies.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
Properties
IUPAC Name |
carbon monoxide;1-oxidoethylidenechromium;tetramethylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.C2H3O.5CO.Cr/c1-5(2,3)4;1-2-3;5*1-2;/h1-4H3;1H3;;;;;;/q+1;-1;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLBAPDYJMKDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[Cr])[O-].C[N+](C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15CrNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453603 |
Source


|
| Record name | AGN-PC-0NF5EI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15975-93-6 |
Source


|
| Record name | AGN-PC-0NF5EI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)
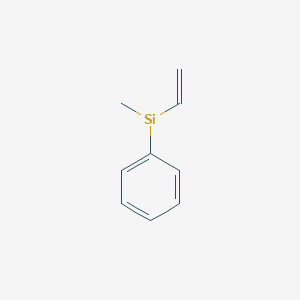
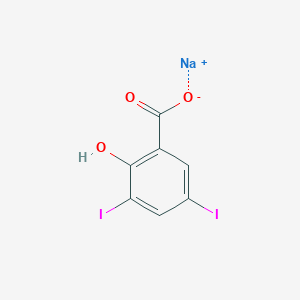
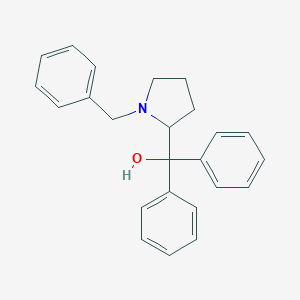
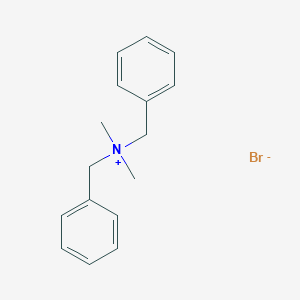
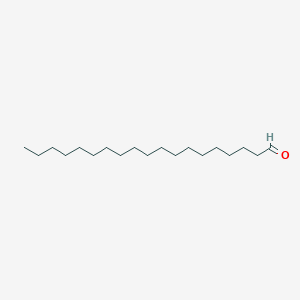
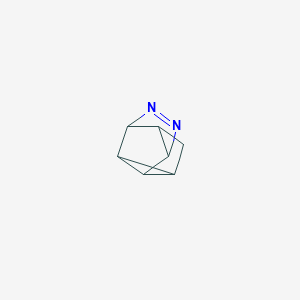
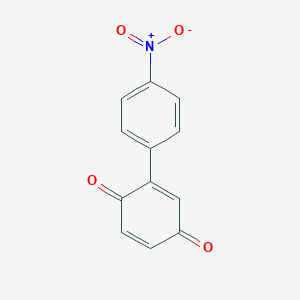
![9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B95534.png)
